molecular formula C9H10BrNO B067623 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine CAS No. 188947-79-7

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Cat. No. B067623
M. Wt: 228.09 g/mol
InChI Key: FZYXJDPNHUFKLO-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and materials. Its molecular structure, characterized by a benzoxazine core substituted with bromo and methyl groups, allows for a variety of chemical reactions and properties.

Synthesis Analysis

The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, closely related to 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine, can be achieved through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization starting from readily available precursors. This method shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is critical to their chemical reactivity and properties. X-ray diffraction analysis has been used to unequivocally establish the configuration around the double bond of major stereoisomers, providing insights into the molecular geometry and electronic structure (Gabriele et al., 2006).

Chemical Reactions and Properties

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine undergoes unique chemical reactions due to its active bromo and methyl groups. For example, it exhibits chemoselectivity towards amines, Schiff bases, and azines, involving unusual cleavage and formation of various compounds through nucleophilic attack and condensation reactions (Derbala, 1996).

Scientific Research Applications

Synthesis and Derivative Formation

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine and its derivatives have been extensively researched for their synthesis methods and potential applications in various fields. Moustafa (2005) details the synthesis of new fused and spiro 1,4-benzoxazine derivatives, including reactions with various compounds to produce thieno-1,4-benzoxazines, pyrano-1,4-benzoxazine derivatives, and spiro compounds, indicating the chemical versatility and potential for further application development in materials science and synthetic chemistry (Moustafa, 2005).

Antimicrobial and Antitubercular Activity

Patel et al. (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives and investigated their antimicrobial activities. Their work demonstrates the potential of these compounds in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006). Additionally, Waisser et al. (2007) synthesized halogenated 1,3-benzoxazine diones, showing significant in vitro activity against mycobacterium strains, highlighting their potential in developing antitubercular drugs (Waisser et al., 2007).

Heterocyclic Transformation and Biological Activity

El-Hashash et al. (2016) explored the reactions of 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one towards various nucleophiles, affording quinazolinones with anticipated biological activity. This work suggests a pathway for creating compounds with potential pharmacological applications (El-Hashash, Azab, & Morsy, 2016). In addition, Rudyanto et al. (2014) synthesized 1,3-benzoxazine derivatives from eugenol, examining their biological activity through brine shrimp lethality tests, indicating potential for further study in bioactive compound development (Rudyanto et al., 2014).

Antiviral Activity and Pharmaceutical Applications

Dinakaran et al. (2003) synthesized 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, evaluating their antiviral activity and cytotoxicity. This study highlights the potential of these compounds in developing antiviral agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Safety And Hazards

While specific safety and hazard information for 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYXJDPNHUFKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441769
Record name 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

CAS RN

188947-79-7
Record name 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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